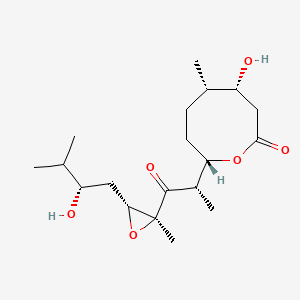
Octalactin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octalactin A is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antitumor Activity
Mechanism and Efficacy:
Octalactin A exhibits notable cytotoxic effects against various cancer cell lines, particularly murine melanoma and colon tumors. In vitro studies have demonstrated that this compound and its analogs can inhibit the proliferation of tumor cells by disrupting microtubule dynamics, a mechanism akin to that of established anticancer drugs like vincristine .
Case Study:
A study investigating the antitumor activity of this compound analogs revealed that K4, a synthetic derivative, inhibited L1210 leukemic cell growth by approximately 90% at a concentration of 50 µM. The compound's IC50 was found to be around 10 µM, indicating a concentration-dependent effect on cell growth inhibition . The delayed cytotoxicity observed suggests that this compound may act through multiple molecular targets beyond mere cytotoxicity.
Synthesis and Structural Analysis
Synthetic Pathways:
The total synthesis of this compound has been achieved through various methodologies, including asymmetric aldol reactions and ring-closing metathesis. These synthetic approaches facilitate the generation of this compound from commercially available precursors, highlighting its accessibility for further research .
Synthesis Overview:
- Key Steps in Synthesis:
Development of Compound Libraries
Library Creation:
Inspired by the structural characteristics of this compound, researchers have developed libraries of medium-ring lactams. These libraries aim to explore the biological properties of compounds resembling this compound, which may lead to the discovery of new therapeutics with enhanced efficacy against cancer .
Library Characteristics:
- Diversity: The library consists of 163 unique compounds with varied topology and stereochemistry.
- Biological Screening: Initial screenings against various cancer cell lines have shown promising results, indicating potential therapeutic applications .
Comparative Data Table
| Application Area | Details |
|---|---|
| Antitumor Activity | Effective against murine melanoma and colon tumors; inhibits tumor cell proliferation via microtubule disruption. |
| Synthesis Methods | Total synthesis via asymmetric aldol reactions and ring-closing metathesis; accessible from commercial precursors. |
| Compound Libraries | Development of medium-ring lactam libraries inspired by this compound; screening shows promising biological activity. |
Properties
Molecular Formula |
C19H32O6 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(4R,5S,8S)-4-hydroxy-8-[(2S)-1-[(2S,3R)-3-[(2S)-2-hydroxy-3-methylbutyl]-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-5-methyloxocan-2-one |
InChI |
InChI=1S/C19H32O6/c1-10(2)13(20)8-16-19(5,25-16)18(23)12(4)15-7-6-11(3)14(21)9-17(22)24-15/h10-16,20-21H,6-9H2,1-5H3/t11-,12-,13-,14+,15-,16+,19-/m0/s1 |
InChI Key |
DFXGSTPVTKDVPD-PTFVMZFFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](OC(=O)C[C@H]1O)[C@H](C)C(=O)[C@@]2([C@H](O2)C[C@@H](C(C)C)O)C |
Canonical SMILES |
CC1CCC(OC(=O)CC1O)C(C)C(=O)C2(C(O2)CC(C(C)C)O)C |
Synonyms |
octalactin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















